2-[(1-ACETYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE
Description
Properties
IUPAC Name |
2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12(21)20-15-10-6-5-9-14(15)19-17(20)23-11-16(22)18-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNUAVWIQCAKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Acetyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with acetic acid under acidic conditions.
Acetylation: The benzimidazole derivative is then acetylated using acetic anhydride to introduce the acetyl group at the nitrogen atom.
Thioether Formation: The acetylated benzimidazole is reacted with a thiol compound to form the thioether linkage.
Amidation: Finally, the thioether derivative is reacted with phenylacetyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Acetyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenylacetamide derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features to 2-[(1-acetyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide exhibit significant antimicrobial properties. For instance, derivatives containing benzimidazole motifs have been documented to possess antibacterial and antifungal activities. Studies show that certain synthesized compounds demonstrate minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential as new antimicrobial agents .
Anticancer Potential
The anticancer properties of related compounds have been extensively studied. For example, benzimidazole derivatives have shown promising results in inhibiting cancer cell proliferation across various cancer types. The structure-activity relationship (SAR) studies indicate that modifications to the benzodiazole ring can enhance anticancer activity, making this compound a candidate for further investigation in cancer therapeutics .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques. Initial steps may include the formation of the benzodiazole ring followed by the introduction of the acetyl and sulfanyl groups through specific reaction pathways. Characterization is often performed using spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the compound .
Case Study 1: Antimicrobial Efficacy
A study evaluated various benzimidazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Among these compounds, one with a similar structure to this compound showed significant antibacterial activity with an MIC value of 5.19 µM against Staphylococcus aureus and Klebsiella pneumoniae. These findings suggest that modifications in the benzodiazole structure can lead to potent antimicrobial agents .
Case Study 2: Anticancer Activity
Another investigation focused on a series of benzimidazole derivatives, including those structurally related to this compound. The study reported that one derivative exhibited an IC50 value of 4.12 µM against cancer cell lines, outperforming standard chemotherapy agents like 5-Fluorouracil (IC50 = 7.69 µM). This highlights the potential for developing new anticancer therapies based on this chemical scaffold .
Mechanism of Action
The mechanism of action of 2-[(1-Acetyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The thioether and acetyl groups may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Research Implications
The acetylated benzimidazole core and sulfanyl-acetamide chain in the target compound offer a balance between stability and reactivity. Future studies should focus on:
Activity Profiling : Testing against microbial pathogens and antioxidant assays.
Structural Optimization : Introducing electron-withdrawing groups to enhance electrophilicity .
Crystallographic Studies : Using SHELXL for precise bond-length analysis .
Biological Activity
The compound 2-[(1-acetyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula, C15H13N3OS, indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which contribute to its biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a benzodiazole moiety , a sulfanyl group , and an acetyl substituent . These structural elements are crucial for its interaction with biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | C15H13N3OS |
| Key Functional Groups | Benzodiazole, sulfanyl, acetyl |
| Potential Biological Targets | Enzymes, receptors in disease pathways |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies indicate that compounds with similar structures often inhibit acetylcholinesterase (AChE) activity, which is critical in neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzodiazole exhibit antimicrobial properties. The sulfanyl group may enhance this activity by facilitating interactions with microbial cell membranes.
- Anticancer Potential : Research has indicated that compounds containing benzodiazole rings can exhibit anticancer properties through the induction of apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and provided insights into the potential of this compound:
Study 1: Anticancer Activity
A study explored the anticancer effects of benzodiazole derivatives and found that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis .
Study 2: Antimicrobial Properties
In another investigation, a series of benzodiazole derivatives were tested for their antimicrobial efficacy against a range of pathogens. The results indicated that compounds with sulfanyl groups showed enhanced antimicrobial activity compared to their non-sulfanylated counterparts .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(1H-Benzimidazol-2-thio)-N-phenyacetamide | Benzimidazole ring; thioether | Antimicrobial properties |
| N-(4-Methylphenyl)-2-(benzothiazol-2-thio)acetamide | Benzothiazole; methyl substitution | Potent anticancer activity |
| 2-(Benzothiazol-2-thio)-N-(4-chlorophenyl)acetamide | Chlorophenyl group; thioether | Demonstrated anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(1-acetyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide?
- Methodological Answer : The compound can be synthesized via condensation reactions involving benzimidazole derivatives and sulfanyl-acetamide intermediates. For example, refluxing 2-(1H-benzimidazol-2-yl)acetic acid derivatives with aniline in methanol under controlled conditions (e.g., 2 hours at 100°C) yields N-phenylacetamide analogs. Recrystallization from methanol ensures purity . Variations in solvent choice (e.g., ethanol vs. methanol) and reaction time should be systematically tested to optimize yield.
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the acetamide and benzodiazolyl moieties. Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while Thin-Layer Chromatography (TLC) monitors reaction progress . A purity threshold of ≥95% is recommended for research-grade material.
Q. How do solubility properties influence experimental design?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates in vitro assays, while limited aqueous solubility may necessitate co-solvents (e.g., PEG-400). Pre-solubility testing via phase diagrams is advised to avoid precipitation in biological studies. Recrystallization protocols from methanol or ethanol are standard for purification .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for higher yields?
- Methodological Answer : A 2³ factorial design can evaluate factors like temperature (80–120°C), solvent polarity (methanol vs. ethanol), and catalyst concentration. Response Surface Methodology (RSM) models interactions between variables, enabling identification of optimal conditions (e.g., 110°C, ethanol, 5 mol% catalyst) while minimizing resource use .
Q. What computational tools predict the sulfanyl group's reactivity in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) model electron density around the sulfanyl group to predict reactivity. Molecular dynamics simulations assess steric hindrance from the acetylated benzodiazolyl group, which may influence reaction pathways .
Q. How to resolve contradictions in spectroscopic data across studies?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or tautomerism in the benzodiazolyl ring. Cross-validation using High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography is recommended. Comparative analysis with structurally similar compounds (e.g., N-phenyl-N-1,2,3-thiadiazol-5-ylurea) can clarify ambiguities .
Q. What strategies enhance stability during long-term storage?
- Methodological Answer : Store the compound in amber vials under inert gas (argon) at –20°C to prevent oxidation of the sulfanyl group. Lyophilization improves stability for aqueous formulations. Periodic HPLC analysis (C18 column, acetonitrile/water gradient) monitors degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
